molecular formula C23H15Cl3N2O2S B3037315 3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 477859-00-0

3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No.: B3037315
CAS No.: 477859-00-0
M. Wt: 489.8 g/mol
InChI Key: LTITYVDJVDFDAF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiol with an amine and a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Spiro Compound Formation: The spiro linkage is usually formed through a cyclization reaction, where the thiazolidine ring is fused with an indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compound synthesis and reactivity.

Biology

Biologically, it may be investigated for its potential as a bioactive molecule. The presence of multiple chlorine atoms and the spiro structure could impart significant biological activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The structural complexity and functional groups present make it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also find applications in materials science, particularly in the development of novel polymers or advanced materials.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of chlorine atoms could enhance its binding affinity to certain molecular targets, while the spiro structure might influence its overall bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
  • 3-(4-Bromophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
  • 3-(4-Fluorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione lies in its specific substitution pattern and the presence of multiple chlorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences.

This detailed overview provides a comprehensive understanding of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2S/c24-15-6-8-16(9-7-15)28-21(29)13-31-23(28)17-3-1-2-4-20(17)27(22(23)30)12-14-5-10-18(25)19(26)11-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTITYVDJVDFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114496
Record name 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477859-00-0
Record name 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477859-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 4
3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 5
3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 6
3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

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